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molecular formula C9H7NaO2 B8797958 Sodium cinnamate

Sodium cinnamate

Cat. No. B8797958
M. Wt: 170.14 g/mol
InChI Key: DXIHILNWDOYYCH-UHFFFAOYSA-M
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Patent
US06303929B1

Procedure details

1.24 g (8.37 mol) of cinnamic acid and 0.37 g (8.37 mol) of sodium hydroxide are added to 120 ml of ion-exchange water while being stirred, to provide an aqueous solution of sodium cinnamate. The pH value of this aqueous solution is adjusted to 10 by the use of an aqueous solution of 0.1N sodium hydroxide.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchange
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+:13]>O>[C:1]([O-:11])(=[O:10])[CH:2]=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[Na+:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)O
Name
Quantity
0.37 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ion-exchange
Quantity
120 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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